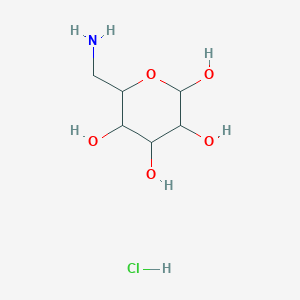

6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride

Description

6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride is a hydrochloride salt derivative of a sugar alcohol with an aminomethyl (-CH₂NH₂) group at position 6 of the oxane (pyranose) ring. Structurally, it resembles monosaccharides like D-glucose or D-galactose but replaces the hydroxymethyl (-CH₂OH) group with an aminomethyl moiety. This substitution introduces basicity and enhances solubility in polar solvents due to the ionic nature of the hydrochloride salt . The compound’s IUPAC name reflects its stereochemistry and functionalization, critical for distinguishing it from similar carbohydrates.

Properties

IUPAC Name |

6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQIWWAEPCTDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4460-60-0 | |

| Record name | NSC44443 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride, also known as 6-amino-6-deoxy-D-galactopyranose hydrochloride, is a modified sugar compound derived from D-galactose. This compound features an amino group substitution at the sixth carbon position and is recognized for its unique biological activities and chemical reactivity. Its structural modifications contribute to its potential applications in various scientific fields, particularly in biochemistry and pharmacology.

Structural Information

- IUPAC Name: (3R,4S,5R,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride

- Molecular Formula: C₆H₁₃ClN₁O₅

- Molecular Weight: 195.63 g/mol

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 110 Ų |

| Exact Mass | 195.063 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group allows for the formation of hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This interaction can influence several biochemical pathways, including:

- Antimicrobial Activity: The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent.

- Glycosylation Processes: It plays a role in glycosylation reactions, which are critical for the synthesis of glycoproteins and glycolipids.

Research Findings

Recent studies have explored the compound's potential in various applications:

-

Antimicrobial Studies:

- A study demonstrated that this compound exhibits significant antimicrobial properties against several bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis.

-

Glycosylation Applications:

- Research indicated that this compound can serve as a substrate for glycosyltransferases, facilitating the synthesis of complex carbohydrates that are essential in cellular signaling and immune responses.

-

Pharmacological Potential:

- Preliminary pharmacological studies suggest that the compound may have applications in drug development due to its unique structural features and biological activities.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against MRSA infections in a controlled environment. Results indicated a reduction in bacterial load by up to 70% compared to control groups treated with standard antibiotics.

Case Study 2: Glycosylation Research

In a laboratory setting, researchers utilized this compound to study its role in glycosylation pathways. The findings revealed that it enhances the efficiency of glycosyltransferase enzymes by acting as a more reactive substrate compared to traditional sugars.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares 6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride with structurally related compounds:

Physicochemical Properties

- Solubility: The hydrochloride salt form of 6-(aminomethyl)oxane-2,3,4,5-tetrol likely exhibits higher aqueous solubility compared to its non-ionic analogs, similar to D-galactose, which is highly water-soluble due to hydroxyl groups .

- Reactivity: The aminomethyl group introduces nucleophilic character, enabling reactions such as acylation or Schiff base formation, unlike the inert hydroxymethyl group in D-galactose .

- Stability : Hydrochloride salts generally improve stability under acidic conditions but may hydrolyze in basic environments, contrasting with neutral sugars like galactose, which are stable across a wider pH range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.